molecular formula C10H18N2 B2964213 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane CAS No. 1824130-21-3

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B2964213
CAS No.: 1824130-21-3
M. Wt: 166.268
InChI Key: NYIIPELTELIQQW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif where a cyclopentyl ring is fused to a diazaspiro[3.3]heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane typically involves multi-step procedures. One common method includes cyclization reactions between di-electrophiles and di-nucleophiles. For instance, a synthetic route involving double substitution reactions between dichloroketene and olefins has been reported. This method, although yielding low to moderate results, provides a pathway to the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis approaches, such as those involving flow chemistry, could be adapted for large-scale production. These methods would likely focus on optimizing reaction conditions to improve yield and purity while minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications.

Scientific Research Applications

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane stands out due to its cyclopentyl substitution, which imparts unique steric and electronic properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research areas .

Properties

IUPAC Name

2-cyclopentyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-4-9(3-1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIIPELTELIQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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